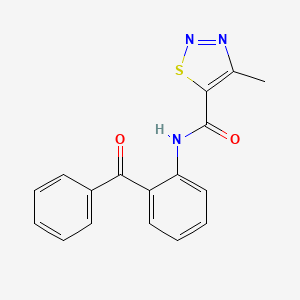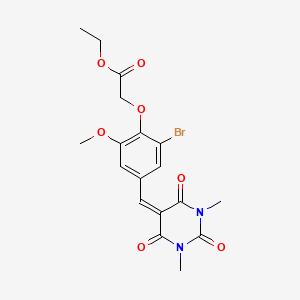
N-(2-benzoylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-benzoylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest in various fields of chemistry and pharmacology. This compound features a thiadiazole ring, which is known for its diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of N-(2-benzoylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is the peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism, adipogenesis, and inflammation .
Mode of Action
this compound interacts with its target, PPARγ, by binding to it and activating it . This activation leads to changes in the transcription of specific genes that are involved in lipid and glucose metabolism, adipogenesis, and inflammation .
Biochemical Pathways
Upon activation by this compound, PPARγ influences several biochemical pathways. These include pathways involved in lipid metabolism, glucose homeostasis, and inflammation . The downstream effects of these pathways include improved insulin sensitivity, reduced levels of circulating lipids, and decreased inflammatory responses .
Result of Action
The molecular and cellular effects of this compound’s action include changes in gene expression that lead to improved insulin sensitivity, reduced levels of circulating lipids, and decreased inflammatory responses . These effects can contribute to the management of conditions such as type 2 diabetes and metabolic syndrome .
Biochemical Analysis
Biochemical Properties
N-(2-benzoylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism . The compound acts as a ligand for PPARγ, modulating its activity and thereby affecting metabolic pathways. Additionally, this compound has been shown to interact with other biomolecules, such as transporters and binding proteins, which facilitate its distribution within cells .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the expression of genes involved in lipid metabolism and glucose utilization in adipose tissue and muscle cells . This modulation of gene expression can lead to changes in cellular metabolism, promoting the utilization of glucose and fatty acids. Furthermore, this compound has been reported to impact cell signaling pathways, such as the insulin signaling pathway, enhancing insulin sensitivity and glucose uptake .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. As a ligand for PPARγ, the compound binds to the receptor’s ligand-binding domain, inducing a conformational change that activates the receptor . This activation leads to the recruitment of coactivators and the subsequent transcription of target genes involved in glucose and lipid metabolism. Additionally, this compound may inhibit or activate other enzymes, further influencing metabolic pathways and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound has been associated with sustained modulation of gene expression and metabolic pathways, indicating its potential for prolonged therapeutic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance insulin sensitivity and glucose uptake without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and renal toxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing beneficial outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to glucose and lipid metabolism. The compound interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels . For example, its interaction with PPARγ leads to the activation of genes involved in fatty acid oxidation and glucose utilization, promoting energy expenditure and reducing lipid accumulation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . These interactions enable the compound to reach its target sites, such as the nucleus, where it can exert its effects on gene expression and metabolic pathways. The localization and accumulation of this compound within cells are crucial for its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it interacts with nuclear receptors such as PPARγ . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. The nuclear localization of this compound is essential for its role in regulating gene expression and metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 2-benzoylbenzoic acid with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate cyclization. The resulting intermediate is then treated with methyl iodide to introduce the methyl group at the 4-position of the thiadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for precise control over reaction conditions, such as temperature and pressure, and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the carbonyl group in the benzoyl moiety can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced benzoyl derivatives.
Substitution: Substituted benzoyl derivatives.
Scientific Research Applications
N-(2-benzoylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoylphenyl)acetamide
- N-(2-benzoylphenyl)oxalamate
- N1, N2-bis(2-benzoylphenyl)oxalamide
Uniqueness
N-(2-benzoylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to the presence of the thiadiazole ring, which imparts distinct biological activities compared to its analogs. The methyl group at the 4-position of the thiadiazole ring also contributes to its unique chemical properties and reactivity .
Properties
IUPAC Name |
N-(2-benzoylphenyl)-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S/c1-11-16(23-20-19-11)17(22)18-14-10-6-5-9-13(14)15(21)12-7-3-2-4-8-12/h2-10H,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNROTZNSMTTLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-fluoro-2-methylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2640796.png)
![9-methyl-4-nitro-10-[3-(trifluoromethyl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2640797.png)
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2640798.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2640804.png)
![2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2640805.png)
amine](/img/structure/B2640806.png)
![Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2640807.png)
![N-(5-chloro-2-methoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2640810.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one](/img/structure/B2640815.png)
![N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2640817.png)

